![molecular formula C18H19NO6 B12532646 2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) CAS No. 675596-54-0](/img/structure/B12532646.png)
2,2'-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and an ethenyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) typically involves the reaction of p-nitrochlorobenzene with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature, followed by neutralization with hydrochloric acid and recrystallization from ethanol-water mixtures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethenyl linkage allows for conjugation and interaction with various biological molecules. These interactions can modulate enzyme activity and influence cellular pathways .
類似化合物との比較
Similar Compounds
2-(4-Nitrophenyl)ethan-1-ol: A simpler compound with similar functional groups but lacking the ethenyl linkage.
2-(4-Nitrophenyl)ethan-1-amine hydrobromide: Contains an amine group instead of the hydroxyl groups present in 2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol).
Uniqueness
The uniqueness of 2,2’-[{2-[2-(4-Nitrophenyl)ethenyl]-1,4-phenylene}bis(oxy)]di(ethan-1-ol) lies in its combination of a nitrophenyl group, ethenyl linkage, and bis(oxy)di(ethanol) structure
特性
CAS番号 |
675596-54-0 |
|---|---|
分子式 |
C18H19NO6 |
分子量 |
345.3 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethoxy)-3-[2-(4-nitrophenyl)ethenyl]phenoxy]ethanol |
InChI |
InChI=1S/C18H19NO6/c20-9-11-24-17-7-8-18(25-12-10-21)15(13-17)4-1-14-2-5-16(6-3-14)19(22)23/h1-8,13,20-21H,9-12H2 |
InChIキー |
LZSSUKGJTFTRAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC2=C(C=CC(=C2)OCCO)OCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


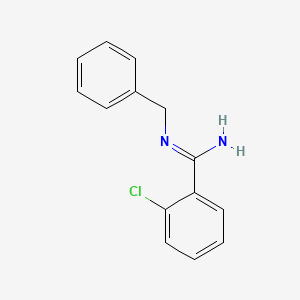
![5-{[(4-Chlorobut-2-en-1-yl)oxy]methyl}furan-2-carbaldehyde](/img/structure/B12532567.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12532572.png)

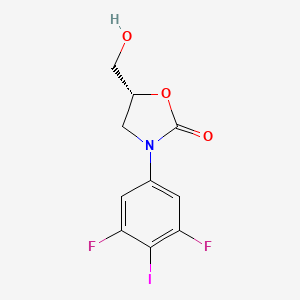
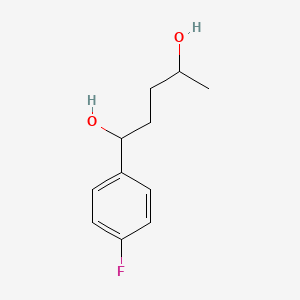
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-](/img/structure/B12532592.png)
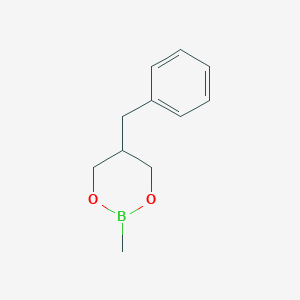
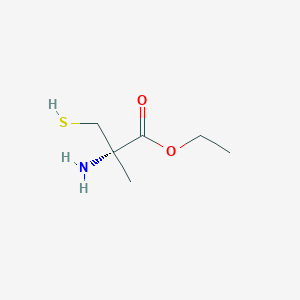
![10-{5-[2-(5-Octylthiophen-2-yl)-1,3-thiazol-5-yl]thiophen-2-yl}decan-1-ol](/img/structure/B12532616.png)
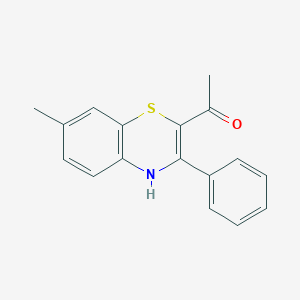
![2,4-Diiodo-6-[1-(4-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12532628.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
